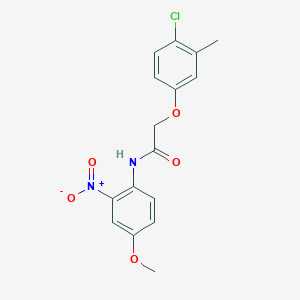
N-(3,4-difluorophenyl)-3-(4-methylphenoxy)propanamide
Descripción general
Descripción
N-(3,4-difluorophenyl)-3-(4-methylphenoxy)propanamide, also known as DFP-10825, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of muscle wasting and bone disorders.
Mecanismo De Acción
N-(3,4-difluorophenyl)-3-(4-methylphenoxy)propanamide works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in protein synthesis and bone mineralization. It also has a unique mechanism of action compared to traditional androgenic steroids, as it does not have any significant impact on the prostate gland or other non-target tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in muscle mass, bone density, and strength. It has also been shown to have a positive impact on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high selectivity for androgen receptors in muscle and bone tissue, and its unique mechanism of action compared to traditional androgenic steroids. However, it also has some limitations, including its relatively short half-life and limited availability.
Direcciones Futuras
There are several potential future directions for the study of N-(3,4-difluorophenyl)-3-(4-methylphenoxy)propanamide, including further exploration of its mechanism of action, optimization of its pharmacokinetic properties, and investigation of its potential applications in other areas such as osteoporosis and cachexia. Additionally, there is a need for further research into the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the areas of muscle wasting and bone disorders. It has been shown to selectively target androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUFYDWGXSETNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)
![2-(dimethylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949196.png)
![2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949201.png)

![2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone](/img/structure/B3949222.png)

![N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide](/img/structure/B3949243.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide](/img/structure/B3949258.png)




![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)
